2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one
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Overview
Description
2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one is a chemical compound belonging to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the chromene ring.
Reduction: Reduction reactions can convert carbonyl groups into hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromenes .
Scientific Research Applications
2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydroxy-2-phenyl-4H-chromen-4-one
- 8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
- 2-phenyl-4H-chromen-4-one
Uniqueness
2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of the tetrahydrochromene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
35413-50-4 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
KOHFFSYBEOZJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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